molecular formula C16H24ClN3O B1402524 1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride CAS No. 1361111-77-4

1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride

Cat. No. B1402524
CAS RN: 1361111-77-4
M. Wt: 309.83 g/mol
InChI Key: NPOYNXCTOAEKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride is a useful research compound. Its molecular formula is C16H24ClN3O and its molecular weight is 309.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Properties

  • A study synthesized derivatives related to carbocyclic 2'-deoxyguanosine, 2'-deoxyadenosine, and 2,6-diaminopurine 2'-deoxyribofuranoside. These compounds, which are structurally related to Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride, were evaluated for antiviral potential against various viruses but were found to lack activity. This could be due to their inability to be phosphorylated to the necessary nucleotide level for biological activity (Patil et al., 1992).

Chemical Synthesis and Process Development

  • Research focusing on the synthesis of structurally similar compounds and their resolution processes is significant. For instance, the synthesis of compounds starting from raw materials like 2-cyclopenten-1-one and their conversion into medically relevant forms showcases the complexity and innovation in chemical synthesis processes (Rasmy et al., 2006).

Photo-Hydrogen-Evolving Molecular Devices

  • In a study exploring Ru(II)Pt(II) dimers, researchers synthesized and characterized compounds with a similar structural motif. The research evaluated their electrochemical and spectroscopic properties, contributing to the understanding of photo-hydrogen-evolving molecular devices (Masaoka et al., 2010).

Antibacterial and Antitumor Properties

  • The synthesis of cyclopentanone derivatives and their evaluation for antitumor and antibacterial activities shows the potential biomedical applications of compounds related to Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride (Umezawa & Kinoshita, 1957).

Synthesis of Pyrimidine Derivatives

  • The reaction of related pyrimidine hydrochlorides with other compounds leading to new pyrimidine derivatives indicates potential applications in medicinal chemistry and drug development (Komkov & Dorokhov, 2007).

Synthesis of Antimicrobial Agents

  • Various compounds, including pyridine derivatives, have been synthesized and evaluated for antimicrobial activity. This demonstrates the relevance of chemical synthesis in developing new antimicrobial agents (Shastri & Post, 2019).

properties

IUPAC Name

N-cyclopentyl-6-piperidin-3-ylpyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.ClH/c20-16(19-14-5-1-2-6-14)13-7-8-15(18-11-13)12-4-3-9-17-10-12;/h7-8,11-12,14,17H,1-6,9-10H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOYNXCTOAEKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN=C(C=C2)C3CCCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride
Reactant of Route 2
1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride
Reactant of Route 3
1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride
Reactant of Route 4
1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride
Reactant of Route 5
1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride
Reactant of Route 6
1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride

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